FA-PEG5-Mal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FA-PEG5-Mal is synthesized through a series of chemical reactions involving folic acid, polyethylene glycol (PEG), and maleimide. The synthesis typically involves the conjugation of folic acid to PEG, followed by the attachment of maleimide to the PEG chain. The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified and stored under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
FA-PEG5-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in this compound can react with thiol groups (-SH) in proteins or peptides, forming stable thioether bonds.
Addition Reactions: The maleimide group can also participate in Michael addition reactions under specific pH conditions.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds, solvents like dimethyl sulfoxide (DMSO), and buffers to maintain the pH.
Conditions: Typical conditions involve pH levels between 6.5 and 7.5, room temperature, and the use of ultrasonic methods to enhance solubility
Major Products Formed
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used in various biological applications .
Scientific Research Applications
FA-PEG5-Mal has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in the study of protein-protein interactions and cellular pathways
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer
Industry: Utilized in the production of bioconjugates and drug delivery systems
Mechanism of Action
FA-PEG5-Mal functions as a linker in PROTACs, which are designed to degrade target proteins. The maleimide group reacts with thiol groups in the target protein, forming a stable thioether bond. This linkage facilitates the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
FA-PEG5-Mal is unique due to its combination of folic acid, PEG, and maleimide, which provides specific targeting, biocompatibility, and high reactivity, respectively. Similar compounds include:
Folic acid-PEG3-Mal: Shorter PEG chain, which may affect solubility and flexibility.
Folic acid-PEG7-Mal: Longer PEG chain, potentially offering greater flexibility but may affect targeting efficiency
This compound stands out due to its optimal PEG chain length, balancing solubility, flexibility, and targeting efficiency.
Properties
Molecular Formula |
C35H45N9O12 |
---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49) |
InChI Key |
AUPCXHWRHKOTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
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